N-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridazines. This compound is characterized by the presence of a fluorobenzyl group, a propyl group, and a carboxamide functional group attached to a dihydropyridazine ring. Its molecular formula is , and it has a molecular weight of approximately 247.22 g/mol. The compound is primarily studied for its potential biological activities and applications in medicinal chemistry.
Source: The compound can be sourced from various chemical suppliers and manufacturers, with specific catalog identifiers for identification purposes. For instance, it has been cataloged under CAS number 941869-20-1 and MDL number MFCD09033894 .
Classification: N-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide falls under the category of heterocyclic compounds, specifically dihydropyridazines. These compounds are known for their diverse biological activities, including potential anti-inflammatory and anticancer properties.
The synthesis of N-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of N-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide can be represented as follows:
The structural formula can be visualized through its SMILES notation: O=C(N)C1=NN(C(C)C)C(=O)C=C1 . This notation highlights the connectivity between atoms and functional groups within the molecule.
N-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or improve its pharmacological properties .
The mechanism of action of N-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific biological targets such as enzymes or receptors:
This mechanism is crucial for understanding its potential therapeutic effects and guiding further research into its applications in medicine .
The physical and chemical properties of N-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide include:
| Property | Value |
|---|---|
| Molecular Weight | 247.22 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties are essential for determining the compound's behavior in various environments and its suitability for different applications .
N-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide has several notable applications in scientific research:
These applications highlight the importance of this compound in advancing both chemical research and therapeutic development .
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3